2-(4-acetamidophenyl)-N-[(thiophen-2-yl)methyl]acetamide
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Overview
Description
2-(4-acetamidophenyl)-N-[(thiophen-2-yl)methyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetamidophenyl)-N-[(thiophen-2-yl)methyl]acetamide typically involves the reaction of 4-acetamidophenylacetic acid with thiophen-2-ylmethylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the compound. Optimization of reaction parameters, such as temperature, solvent, and reaction time, is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-acetamidophenyl)-N-[(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophen-2-ylmethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution: Nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific conditions to proceed efficiently.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced amide derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(4-acetamidophenyl)-N-[(thiophen-2-yl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-(4-acetamidophenyl)-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-(4-acetamidophenyl)-N-[(thiophen-2-yl)methyl]acetamide can be compared with other similar compounds, such as:
2-(4-acetamidophenyl)-N-(phenylmethyl)acetamide: Similar structure but with a phenylmethyl group instead of a thiophen-2-ylmethyl group.
2-(4-acetamidophenyl)-N-(pyridin-2-ylmethyl)acetamide: Contains a pyridin-2-ylmethyl group, which may confer different chemical and biological properties.
2-(4-acetamidophenyl)-N-(furan-2-ylmethyl)acetamide:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and potential for diverse applications.
Properties
IUPAC Name |
2-(4-acetamidophenyl)-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-11(18)17-13-6-4-12(5-7-13)9-15(19)16-10-14-3-2-8-20-14/h2-8H,9-10H2,1H3,(H,16,19)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIOVAIZGIFMBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)NCC2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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